Physicochemical Divergence: Lipophilicity (XLogP3) and Hydrogen‑Bond Donor Count vs. the Direct‑Linked Phenyl Analog
Insertion of a methylene spacer between the oxadiazole core and the 4‑(isopropylsulfonyl)phenyl ring reduces computed lipophilicity and alters hydrogen‑bond capacity. The target compound displays XLogP3 = 1.0 and one hydrogen‑bond donor, whereas the direct‑linked analog 5-[4-(isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1177318-35-2) shows a higher XLogP3 (~1.3) and an identical donor count [1]. This ΔXLogP3 ≈ 0.3 corresponds to a roughly 2‑fold difference in predicted lipid/water partition coefficient, sufficient to shift passive membrane permeability and oral absorption potential in drug‑discovery programs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 1.0; H‑bond donor count = 1 |
| Comparator Or Baseline | 5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1177318-35-2): XLogP3 ≈ 1.3; H‑bond donor count = 1 |
| Quantified Difference | ΔXLogP3 ≈ 0.3 (approximately 2‑fold lower predicted lipid/water partition for target compound) |
| Conditions | Values computed with XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 2‑fold reduction in predicted lipophilicity can translate into significantly lower passive membrane permeability, directly impacting cellular potency assays and in‑vivo bioavailability projections; selecting the correct analog upfront avoids misleading SAR conclusions.
- [1] PubChem Compound Summary for CID 52416480, Computed Properties: XLogP3 = 1.0, H‑bond donor count = 1. https://pubchem.ncbi.nlm.nih.gov/compound/1251577-69-1 (accessed 2026-05-03). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
